

Application Notes and Protocols for S55746 Administration in In Vivo Mouse Studies

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Compound of Interest

Compound Name: s55746

Cat. No.: B3027989

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Introduction

S55746 (also known as BCL201) is a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and resistance to therapy in various hematological malignancies.[4][5][6] **S55746** acts as a BH3-mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[2][4] This inhibition leads to the activation of the mitochondrial apoptosis pathway, resulting in caspase activation and programmed cell death.[4][7] Preclinical studies in mouse xenograft models of human hematological cancers have demonstrated the robust anti-tumor efficacy of **S55746** when administered orally.[4][5][7]

These application notes provide detailed protocols for the in vivo administration of **S55746** in mouse studies, based on established preclinical research. It also includes a summary of reported efficacy data and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

Efficacy of S55746 in Human Hematological Xenograft Mouse Models

The following tables summarize the quantitative data on the anti-tumor activity of orally administered **S55746** in two different mouse xenograft models: RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma).

Table 1: Anti-Tumor Efficacy of **S55746** in the RS4;11 Xenograft Model[\[4\]](#)

Dosage (mg/kg)	Dosing Schedule	Duration	Tumor Growth Inhibition (T/C %) at Day 17	Key Observations
25	Daily Oral Gavage	7 days	67.1	Significant anti-tumor activity (p < 0.05)
50	Daily Oral Gavage	7 days	16.3	Significant anti-tumor activity (p < 0.001)
100	Daily Oral Gavage	7 days	-93.8	Complete tumor regression in all animals

Table 2: Anti-Tumor Efficacy of **S55746** in the Toledo Xenograft Model[\[4\]](#)

Dosage (mg/kg)	Dosing Schedule	Duration	Tumor Growth Inhibition (T/C %) at Day 21	Key Observations
200	5x/week Oral Gavage	3 weeks	13	Significant tumor growth inhibition (p < 0.05)
300	5x/week Oral Gavage	3 weeks	2	Significant tumor growth inhibition (p < 0.05)

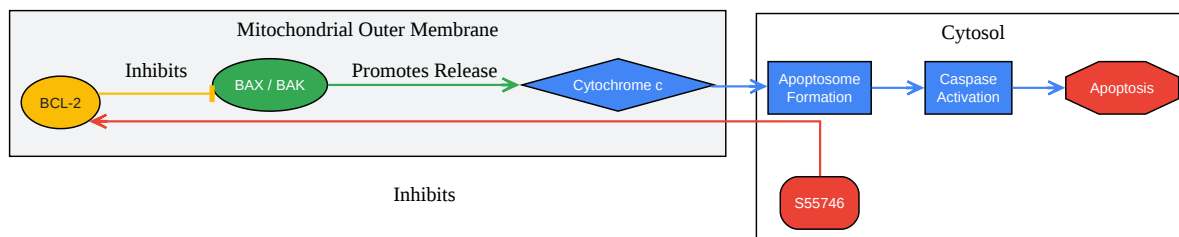
Table 3: Pharmacodynamic Effects of **S55746** in the RS4;11 Xenograft Model[\[4\]](#)

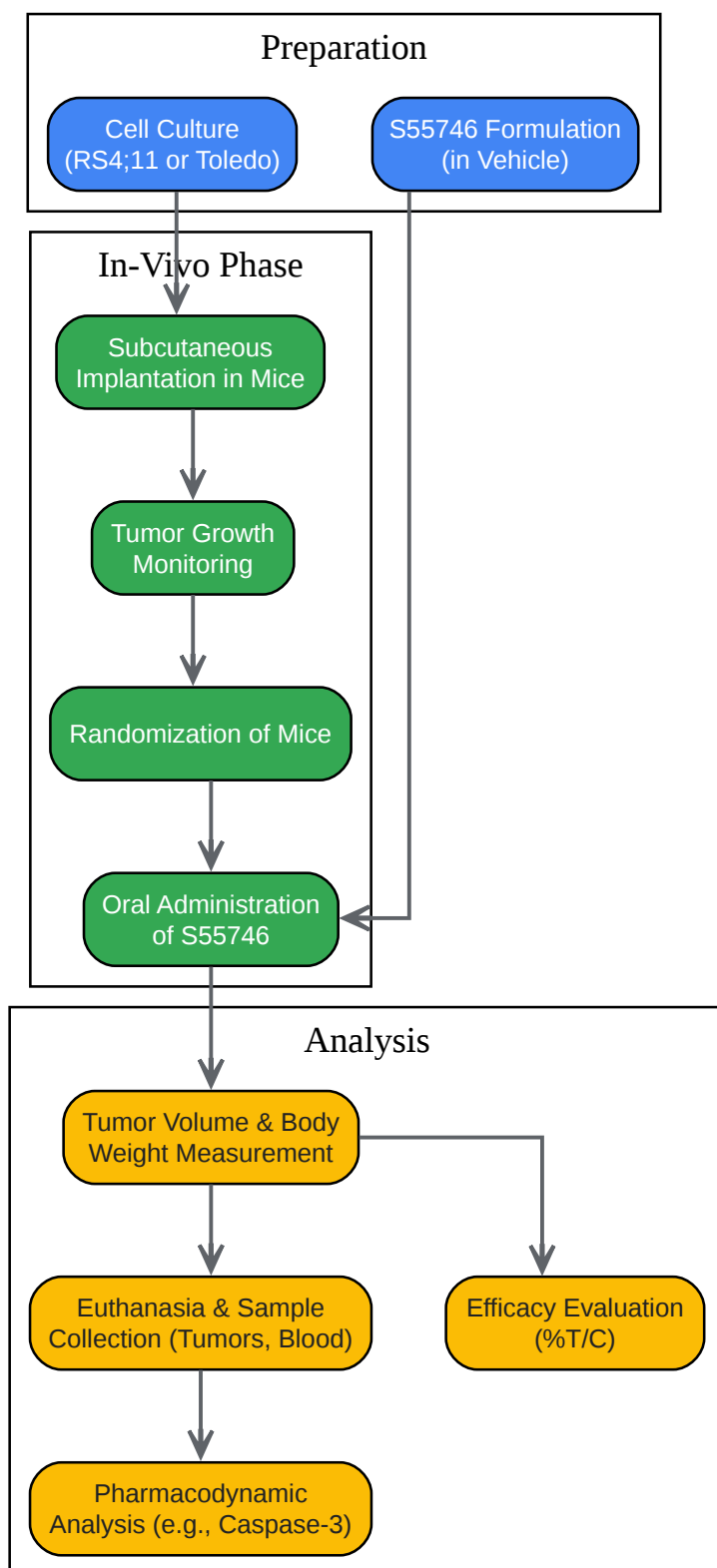
Dosage (mg/kg)	Time Point	Biomarker	Fold Increase vs. Vehicle
25	16 hours post-dose	Caspase-3 Activity	~11
100	16 hours post-dose	Caspase-3 Activity	~28

Note: Specific pharmacokinetic parameters for **S55746** in mice, such as AUC, Cmax, and half-life, are not readily available in the reviewed public literature.

Signaling Pathway

The following diagram illustrates the mechanism of action of **S55746** in inhibiting the BCL-2 protein and inducing apoptosis.





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